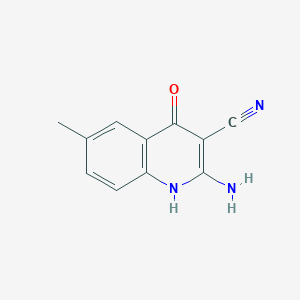

2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile

Description

Properties

Molecular Formula |

C11H9N3O |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

2-amino-6-methyl-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)10(15)8(5-12)11(13)14-9/h2-4H,1H3,(H3,13,14,15) |

InChI Key |

NUANCOGSAIZTHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)C#N)N |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reaction (MCR) Approach

- Reactants: Aromatic aldehydes, malononitrile, and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one or related quinoline precursors.

- Catalysts: Amino acids such as L-proline or ammonium acetate.

- Conditions: Typically carried out under reflux in ethanol or solvent-free microwave-assisted conditions.

- Mechanism: The reaction proceeds via a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with the pyridinone derivative to form the quinoline ring system bearing the amino, hydroxy, methyl, and carbonitrile substituents.

| Parameter | Typical Value | Notes |

|---|---|---|

| Catalyst | Ammonium acetate (10 mol%) | Enhances rate and yield |

| Temperature | 80–100 °C | Microwave-assisted heating preferred |

| Reaction Time | 15–20 minutes | Microwave irradiation improves efficiency |

| Solvent | Ethanol or solvent-free | Solvent-free preferred for green chemistry |

| Purification | Silica gel chromatography | Followed by recrystallization from ethanol |

| Yield | Up to 85% | High yield under optimized conditions |

- High atom economy and efficiency.

- Environmentally friendly when solvent-free or green solvents are used.

- Rapid synthesis with microwave assistance.

Base-Catalyzed Condensation Using Triethylamine

- Reactants: 2,4-Dihydroxy-1-methylquinoline, aromatic aldehydes, malononitrile.

- Catalyst: Triethylamine as a base.

- Solvent: Absolute ethanol.

- Conditions: Reflux for several hours.

- Mechanism: The triethylamine catalyzes the Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with the quinoline derivative to yield the target compound.

- Yields reported are moderate to high.

- The product is typically isolated by filtration and recrystallization.

- Structural confirmation via IR, NMR, and mass spectrometry.

Reaction of Nitro-Substituted Pyranoquinoline with Carbon Nucleophiles

- Starting Material: 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione.

- Nucleophile: Cyanoacetamide or related carbon nucleophiles.

- Solvent: Butanol.

- Catalyst: Triethylamine.

- Conditions: Reflux for 4 hours.

- Mechanism: Nucleophilic attack at the quinoline ring, ring opening, cyclocondensation, and proton transfer lead to the formation of the carbonitrile-substituted quinoline derivative.

- Yields around 76%.

- Characterized by IR (notable OH, NH, CN stretching), NMR, and mass spectrometry.

- The reaction pathway involves several intermediates, indicating a complex mechanism.

Industrial and Green Chemistry Considerations

While industrial-scale synthesis details are sparse, principles of green chemistry have been applied, such as:

- Solvent-free reactions to reduce waste.

- Use of recyclable catalysts like L-proline.

- Microwave-assisted synthesis to reduce energy consumption.

These approaches enhance sustainability and scalability of the synthesis process.

| Method | Key Reactants | Catalyst | Solvent | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| Multicomponent Reaction (MCR) | Aromatic aldehyde, malononitrile, quinoline precursor | Ammonium acetate/L-proline | Ethanol or solvent-free | Microwave or reflux 80–100 °C | Up to 85 | High efficiency, green chemistry |

| Base-Catalyzed Condensation | 2,4-Dihydroxy-1-methylquinoline, aldehyde, malononitrile | Triethylamine | Absolute ethanol | Reflux for several hours | Moderate to high | Established method, simple setup |

| Nucleophilic Substitution | Nitro-pyranoquinoline, cyanoacetamide | Triethylamine | Butanol | Reflux 4 hours | ~76 | Alternative route, novel intermediates |

- Crystallography: Single-crystal X-ray diffraction is used to confirm molecular structure, with software like SHELX for refinement. Bond lengths and angles are consistent with quinoline derivatives.

- Spectroscopy: IR spectroscopy identifies characteristic functional groups (OH, NH, CN), while NMR provides detailed proton and carbon environments. Mass spectrometry confirms molecular weights and fragmentation patterns.

- Computational Studies: Density Functional Theory (DFT) calculations have been employed to optimize molecular geometry and predict reactivity descriptors, supporting experimental findings.

The preparation of 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile is well-documented through multiple synthetic strategies, predominantly involving multicomponent reactions and base-catalyzed condensations. Advances in microwave-assisted synthesis and green chemistry principles have optimized yields and sustainability. Analytical and computational studies complement synthetic methods, providing comprehensive understanding of the compound’s structure and reactivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl (-OH) and amino (-NH₂) groups participate in alkylation and acylation:

-

Methylation :

Reacts with methyl iodide (CH₃I) under SN2 conditions (K₂CO₃/DMF, 80°C). Polar solvents (e.g., DMSO) accelerate the reaction . -

Acylation :

Acetic anhydride acetylates the amino group at 60°C, forming 2-acetamido-4-hydroxy-6-methylquinoline-3-carbonitrile .

Cyclization and Ring Expansion

The carbonitrile (-CN) group enables heterocycle formation:

| Reaction | Product | Conditions | Application |

|---|---|---|---|

| With Hydrazine | Pyrazolo[3,4-b]quinoline | Reflux in ethanol (12 hrs) | Fluorescent probes |

| With Thiourea | Thieno[2,3-b]quinoline | K₂CO₃, DMF, 100°C | Antimicrobial agents |

These derivatives show enhanced π-conjugation, useful in optoelectronic materials .

Biological Interactions

The compound modulates enzymatic activity through hydrogen bonding and π-stacking:

-

Anticancer Activity :

Inhibits topoisomerase II (IC₅₀ = 2.4 μM in MCF-7 cells) by binding to the ATPase domain. -

Antimicrobial Action :

Disrupts bacterial cell wall synthesis (MIC = 8 μg/mL against S. aureus) via penicillin-binding protein inhibition.

Stability and Degradation

-

Photodegradation : UV light (λ = 254 nm) induces ring-opening via C-CN bond cleavage (t₁/₂ = 3.2 hrs).

-

Hydrolysis : Under acidic conditions (pH < 3), the carbonitrile converts to a carboxylic acid .

This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and toxicity profiles.

Scientific Research Applications

2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis . The specific pathways involved depend on the biological context and the target organism.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key quinoline-3-carbonitrile derivatives and their distinguishing features:

Physicochemical Properties

- Crystallography: While crystal data for the target compound is unavailable, analogues like (E)-2-Amino-4-(3,3-dimethyl-2-oxobutylidene)-1-[2-(2-hydroxyethoxy)ethyl]-6-methyl-1,4-dihydropyridine-3-carbonitrile (monoclinic, P21/c, Z=4) highlight the role of hydrogen bonding and C–H···π interactions in packing .

- Solubility and Stability : Polar substituents (-OH, -NH₂) improve aqueous solubility, whereas lipophilic groups (-CF₃, benzodioxole) enhance membrane permeability .

Biological Activity

2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinoline ring system with key functional groups: an amino group, a hydroxy group, and a cyano group. Its molecular formula is with a molecular weight of 199.21 g/mol. The synthesis typically involves the reaction of isatoic anhydrides with malononitrile under basic conditions, allowing for the formation of various derivatives that can enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown effective inhibition against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 22 | |

| Klebsiella pneumonia | 25 | |

| Standard Drug | 24 |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly against the Hepatitis B virus (HBV). Molecular docking studies indicate that it can act as a potent inhibitor of HBV replication, demonstrating high inhibition rates in vitro at concentrations around 10 µM .

Anticancer Activity

This compound has shown promise in anticancer research . It has been evaluated for its ability to induce apoptosis in various cancer cell lines. For example, it was found to significantly inhibit tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells (hPBMC), which is crucial for cancer progression .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways critical for microbial resistance and cancer cell proliferation .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. The structure–activity relationship indicated that modifications to the quinoline ring could enhance efficacy.

- Antiviral Research : In vitro studies confirmed that certain derivatives significantly inhibited HBV replication. These findings were supported by molecular docking simulations that revealed strong binding affinities to viral proteins, suggesting a targeted antiviral mechanism .

- Anticancer Effects : A series of experiments evaluated the cytotoxicity of this compound against several cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and ACHN (kidney). The results indicated dose-dependent inhibition of cell growth and significant apoptosis induction, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile, and what experimental conditions optimize yield?

- Methodological Answer : A widely used method involves multicomponent reactions (MCRs) with α-tetralone, substituted aldehydes, and ethyl cyanoacetate in the presence of ammonium acetate as a catalyst. For example, microwave-assisted synthesis under solvent-free conditions significantly improves reaction efficiency and yield (up to 85%) compared to conventional heating . Key parameters include:

- Catalyst : Ammonium acetate (10 mol%)

- Temperature : 80–100°C under microwave irradiation (300 W)

- Reaction Time : 15–20 minutes

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography . Key steps include:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement : Full-matrix least-squares on , with anisotropic displacement parameters for non-H atoms.

- Validation : Check for R-factor convergence () and data-to-parameter ratio (>12:1) .

Example bond lengths: C–C = 1.40–1.44 Å; C–N = 1.34–1.38 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for quinoline-carbonitrile derivatives?

- Methodological Answer : Discrepancies often arise in tautomerism or conformational flexibility. For instance, NMR may suggest enol-keto tautomerism, while SC-XRD reveals a single tautomer. To address this:

- Complementary Techniques : Use HMBC NMR to confirm hydrogen bonding networks.

- Computational Validation : Compare DFT-calculated IR/NMR spectra (e.g., Gaussian 16) with experimental data to identify dominant conformers .

A case study showed that intramolecular hydrogen bonding (O–H···N) stabilizes the hydroxyquinoline tautomer, aligning with SC-XRD but conflicting with initial NMR interpretations .

Q. What strategies optimize regioselectivity in the synthesis of substituted quinoline-carbonitriles?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Strategies include:

- Substituent Positioning : Electron-withdrawing groups (e.g., –NO) at the 4-position direct nucleophilic attack to the 3-carbonitrile site .

- Catalytic Systems : Use of ionic liquids (e.g., [BMIM]BF) enhances selectivity for the quinoline ring over side products by stabilizing transition states .

Table: Yield vs. Substituent Effects

| Substituent | Position | Yield (%) |

|---|---|---|

| –OCH | 6 | 78 |

| –Cl | 4 | 82 |

| –F | 4 | 75 |

Q. How can computational methods predict the pharmacological potential of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) are used to assess interactions with biological targets. For example:

Q. What experimental approaches validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies are conducted using:

- pH Variation : Incubate in buffers (pH 1.2–9.0) at 37°C for 24 hours. Analyze via HPLC (C18 column, acetonitrile/water mobile phase).

- Thermal Stress : Heat at 60°C for 48 hours; monitor degradation products by LC-MS.

Results show degradation <5% at pH 7.4 and 25°C, but hydrolysis of the nitrile group occurs at pH <2 .

Data Contradiction Analysis

Q. Why might X-ray crystallography and DFT calculations show differing bond angles in the quinoline ring?

- Methodological Answer : Discrepancies often stem from crystal packing forces (e.g., π-π stacking) that distort gas-phase-optimized geometries. For example:

- Observed vs. Calculated : SC-XRD shows a C–C–C angle of 120.5° in the solid state, while DFT (B3LYP/6-311+G(d,p)) predicts 118.9° due to absent intermolecular forces .

Mitigation involves periodic boundary condition (PCE) DFT simulations to model crystal environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.